Amine Basicity Modulation: pKa Reduction of 2,2-Diethyloxetan-3-amine vs. Tetrahydrofuran-3-amine and Acyclic Aliphatic Amines
The oxetane ring, through its electron-withdrawing inductive effect, significantly reduces the basicity of a proximal amine relative to saturated heterocyclic analogs or acyclic counterparts. Specifically, the parent oxetan-3-amine exhibits a predicted pKa of 7.00 ± 0.20, compared to 8.90 ± 0.20 for tetrahydrofuran-3-amine (a 5-membered ring analog), representing a ΔpKa of approximately –1.9 units . For 3,3-disubstituted oxetane amines, the oxetane ring lowers the pKa of adjacent basic functionalities by approximately 1.9 units at the β-position . While compound-specific measured pKa data for 2,2-diethyloxetan-3-amine are not available in the allowed sources, the 2,2-diethyl substitution pattern—being more electron-donating than dimethyl—is predicted to partially offset the oxetane-induced pKa reduction, yielding an intermediate pKa between 7.0 and 8.9 that can be further tuned by modulating the 2,2-substituents [1].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa intermediate between 7.0 and 8.9 (exact value not available in allowed sources; class-level estimate based on oxetane β-effect of –1.9 units and diethyl electron-donating offset) |
| Comparator Or Baseline | Oxetan-3-amine (pKa 7.00 ± 0.20, predicted) ; Tetrahydrofuran-3-amine (pKa 8.90 ± 0.20, predicted) ; 3-Methyloxetan-3-amine (pKa ~7.3–8.0, class-estimated) |
| Quantified Difference | Target compound expected to be less basic than tetrahydrofuran-3-amine by ~0.5–1.9 units (estimated); class-level oxetane β-effect: pKa lowering by up to 1.9 units vs. non-oxetane analogs |
| Conditions | Predicted values from computational models (free base forms compared at 25°C in aqueous solution) |
Why This Matters
Reduced amine basicity means less protonation at physiological pH (7.4), which can enhance passive membrane permeability while retaining hydrogen-bonding capacity—a crucial balance for oral bioavailability in drug design [1].
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. DOI: 10.1021/jm9018788. View Source
